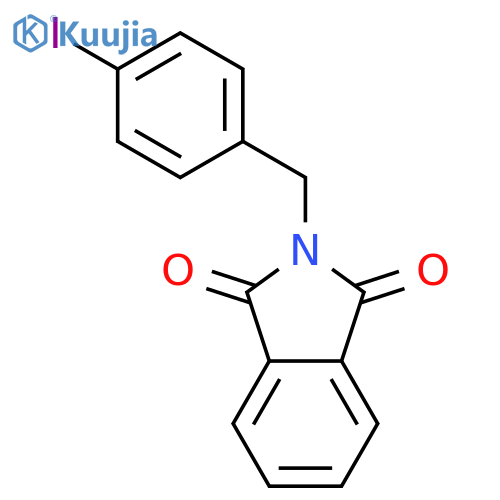

Cas no 411221-85-7 (2-(4-Iodobenzyl)isoindoline-1,3-dione)

2-(4-Iodobenzyl)isoindoline-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 2-(4-Iodobenzyl)isoindoline-1,3-dione

- 1H-Isoindole-1,3(2H)-dione, 2-[(4-iodophenyl)methyl]-

- N-(4-Iodobenzyl)phthalimide

- 2-[(4-IODOPHENYL)METHYL]ISOINDOLE-1,3-DIONE

- 411221-85-7

- NLRZGVQEIUGHKN-UHFFFAOYSA-N

- A1-04387

- 2-[(4-iodophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

- 2-(4 Iodo-benzyl)-isoindole-1,3-dione

- SCHEMBL540514

- AKOS014828578

- DB-329727

-

- MDL: MFCD20813397

- インチ: InChI=1S/C15H10INO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2

- InChIKey: NLRZGVQEIUGHKN-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)I

計算された属性

- せいみつぶんしりょう: 362.97563g/mol

- どういたいしつりょう: 362.97563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 37.4Ų

2-(4-Iodobenzyl)isoindoline-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 177422-5g |

1H-Isoindole-1,3(2H)-dione, 2-[(4-iodophenyl)methyl]-, 95% |

411221-85-7 | 95% | 5g |

$1403.00 | 2023-09-09 |

2-(4-Iodobenzyl)isoindoline-1,3-dione 関連文献

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

2-(4-Iodobenzyl)isoindoline-1,3-dioneに関する追加情報

Introduction to 2-(4-Iodobenzyl)isoindoline-1,3-dione (CAS No: 411221-85-7)

2-(4-Iodobenzyl)isoindoline-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No) 411221-85-7, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound features an isoindoline core substituted with a 4-iodobenzyl group, making it a versatile intermediate in synthetic chemistry and drug development. The unique structural attributes of this molecule have garnered attention for its potential applications in medicinal chemistry, particularly in the design of novel bioactive agents.

The isoindoline scaffold is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, which is commonly found in various natural products and bioactive molecules. The presence of the 4-iodobenzyl moiety introduces a reactive handle that can be utilized for further functionalization, enabling the synthesis of more complex structures. This compound has been explored in multiple research avenues, including the development of kinase inhibitors, anticancer agents, and other therapeutic compounds.

In recent years, there has been a growing interest in isoindoline derivatives due to their promising biological activities. The 4-iodobenzyl substituent on 2-(4-Iodobenzyl)isoindoline-1,3-dione specifically enhances its utility as a building block for cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely employed in the construction of biaryl structures. These reactions are pivotal in the synthesis of many modern pharmaceuticals.

One of the most compelling aspects of 2-(4-Iodobenzyl)isoindoline-1,3-dione is its role in the development of targeted therapies. Researchers have leveraged this compound to create inhibitors that selectively interact with specific protein targets involved in disease pathways. For instance, studies have demonstrated its potential in modulating kinases, which are key enzymes in cellular signaling networks. By designing molecules that can bind to these kinases with high affinity and selectivity, scientists aim to develop treatments for conditions such as cancer and inflammatory diseases.

The chemical reactivity of the 4-iodobenzyl group allows for diverse modifications, making 2-(4-Iodobenzyl)isoindoline-1,3-dione a valuable tool for medicinal chemists. It can be easily transformed into other functional groups through halogen exchange reactions or metal-catalyzed coupling processes. This flexibility enables the rapid assembly of libraries of compounds for high-throughput screening, a common strategy in drug discovery pipelines.

Recent advancements in synthetic methodologies have further enhanced the utility of this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions have been refined to achieve higher yields and selectivity, allowing for more efficient synthesis of isoindoline-based derivatives. These improvements have opened new avenues for exploring the pharmacological potential of 2-(4-Iodobenzyl)isoindoline-1,3-dione and its analogs.

In addition to its applications in drug development, this compound has found utility in materials science. The unique electronic properties of the isoindoline core make it an attractive candidate for organic electronics applications, such as organic light-emitting diodes (OLEDs) and semiconductors. Researchers are investigating how structural modifications can influence the optoelectronic characteristics of these materials.

The synthesis of 2-(4-Iodobenzyl)isoindoline-1,3-dione typically involves multi-step processes that require careful optimization to ensure high purity and yield. Common synthetic routes include cyclization reactions followed by functional group interconversion to introduce the 4-iodobenzyl moiety. Advances in catalytic systems have enabled more streamlined synthetic pathways, reducing both reaction times and waste generation.

The biological activity of derivatives derived from 2-(4-Iodobenzyl)isoindoline-1,3-dione has been extensively studied. Preclinical data suggest that certain analogs exhibit potent inhibitory effects on target enzymes and receptors. These findings have laid the groundwork for further investigation into their therapeutic efficacy. Researchers are also exploring structure-activity relationships (SAR) to understand how modifications to the isoindoline core influence biological outcomes.

The safety profile of 2-(4-Iodobenzyl)isoindoline-1,3-dione is another critical consideration in its application. While preliminary studies indicate that it behaves as a stable intermediate under standard laboratory conditions, comprehensive toxicological assessments are necessary before any potential therapeutic use can be considered. Collaborative efforts between chemists and toxicologists are essential to ensure that these compounds are safe for both researchers and patients.

In conclusion,2-(4-Iodobenzyl)isoindoline-1,3-dione (CAS No: 411221-85-7) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable building block for synthetic chemists seeking to develop novel bioactive molecules or advanced materials. As research continues to uncover new possibilities for this compound and its derivatives,its significance is expected to grow further.

411221-85-7 (2-(4-Iodobenzyl)isoindoline-1,3-dione) 関連製品

- 897958-99-5(5-Iodoisoindolin-1-one)

- 1797673-32-5(2-(4-chlorophenoxy)-N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-methylpropanamide)

- 1806790-08-8(2-Cyano-4-(difluoromethyl)-3,6-diiodopyridine)

- 34210-10-1(Prostaglandin E2-d4)

- 2227804-17-1(rac-(1R,2S)-2-(2-fluoro-6-methoxyphenyl)cyclopropan-1-amine)

- 2172128-29-7(2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid)

- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)

- 1361710-47-5(4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)

- 1017418-66-4(3-(3,4-dimethoxyphenyl)morpholine)